molecular formula C10H12Br2N2O B2770286 5,6-dibromo-N,N-diethylpyridine-3-carboxamide CAS No. 1870200-28-4

5,6-dibromo-N,N-diethylpyridine-3-carboxamide

Cat. No. B2770286
CAS RN: 1870200-28-4
M. Wt: 336.027
InChI Key: QAXWEWMCGUWKJE-UHFFFAOYSA-N
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Description

5,6-dibromo-N,N-diethylpyridine-3-carboxamide, also known as DIBROC, is a chemical compound that belongs to the pyridine family. It has been widely used in scientific research for its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of 5,6-dibromo-N,N-diethylpyridine-3-carboxamide is not fully understood, but it is believed to act by inhibiting certain enzymes and receptors in the body. It has been found to have a high affinity for specific protein targets, which may explain its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 5,6-dibromo-N,N-diethylpyridine-3-carboxamide can induce apoptosis (programmed cell death) in cancer cells, inhibit inflammation, and modulate the immune response. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

5,6-dibromo-N,N-diethylpyridine-3-carboxamide has several advantages for use in lab experiments, including its high potency and selectivity for specific targets. However, it also has some limitations, such as its low solubility in water and potential toxicity at high doses.

Future Directions

There are several future directions for research on 5,6-dibromo-N,N-diethylpyridine-3-carboxamide, including:
1. Further studies on its mechanism of action and protein targets.
2. Development of new derivatives with improved pharmacokinetic properties.
3. Investigation of its potential applications in other fields, such as agriculture and materials science.
4. Clinical trials to evaluate its safety and efficacy in humans.
5. Exploration of its potential as a tool for chemical biology research.
In conclusion, 5,6-dibromo-N,N-diethylpyridine-3-carboxamide is a promising compound with potential applications in various fields. Its unique properties and mechanism of action make it a valuable tool for scientific research and drug development. Further studies are needed to fully understand its potential and limitations.

Synthesis Methods

5,6-dibromo-N,N-diethylpyridine-3-carboxamide can be synthesized through a multi-step process involving the reaction of 3-cyanopyridine with bromine and diethylamine. The final product is obtained through a purification process using chromatography.

Scientific Research Applications

5,6-dibromo-N,N-diethylpyridine-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs. It has been found to exhibit potent activity against various diseases, including cancer, inflammation, and infectious diseases.

properties

IUPAC Name

5,6-dibromo-N,N-diethylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2N2O/c1-3-14(4-2)10(15)7-5-8(11)9(12)13-6-7/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXWEWMCGUWKJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=C(N=C1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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